molecular formula C22H27N3O B099648 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- CAS No. 18300-61-3

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-

Cat. No. B099648
CAS RN: 18300-61-3
M. Wt: 349.5 g/mol
InChI Key: PHAWJPRNHRDNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

The exact mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. It has also been shown to interact with serotonin and dopamine receptors, which are implicated in the pathophysiology of depression.

Biochemical And Physiological Effects

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of neuronal excitability, and the enhancement of neuroplasticity. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- in lab experiments is its high potency and selectivity for its target receptors. However, its lipophilic nature and poor solubility in water can pose challenges in terms of formulation and administration. Additionally, its effects may vary depending on the dose and route of administration, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-. One area of interest is the development of more efficient synthesis methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- involves several steps, including the condensation of 4-methylpiperazine with ethyl 3-benzoylpropionate, followed by cyclization and reduction. The final product is obtained as a white crystalline powder.

Scientific Research Applications

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human clinical trials.

properties

CAS RN

18300-61-3

Product Name

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3

InChI Key

PHAWJPRNHRDNFR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Canonical SMILES

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Other CAS RN

18300-61-3

synonyms

10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine

Origin of Product

United States

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